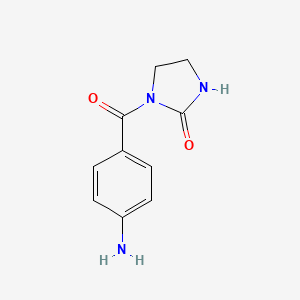

1-(4-Aminobenzoyl)imidazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminobenzoyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-8-3-1-7(2-4-8)9(14)13-6-5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKRTSCEKPWHLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901282901 | |

| Record name | 2-Imidazolidinone, 1-(4-aminobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263209-12-6 | |

| Record name | 2-Imidazolidinone, 1-(4-aminobenzoyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263209-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazolidinone, 1-(4-aminobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Aminobenzoyl Imidazolidin 2 One and Its Analogues

Direct Carbonylation of 1,2-Diamines for Imidazolidin-2-one Ring Formation

One of the most direct approaches to the imidazolidin-2-one ring system involves the reaction of a 1,2-diamine with a carbonyl source. mdpi.com This method introduces the C2 carbonyl group between the two nitrogen atoms of the diamine precursor in a single key step. The choice of carbonylating agent and the reaction conditions are critical for achieving high yields and purity.

Utilization of Carbonyldiimidazole (CDI) and Other Carbonyl Transfer Agents

Carbonyl transfer agents are reagents designed to deliver a carbonyl group to nucleophiles, such as the amino groups of a 1,2-diamine. mdpi.com While historically hazardous reagents like phosgene (B1210022) were used, modern synthesis favors safer and more selective alternatives. nih.govacs.org

Carbonyldiimidazole (CDI) is a widely used, safe, and effective carbonyl transfer agent. wikipedia.orgyoutube.com It reacts with a 1,2-diamine, such as ethylenediamine (B42938), to form the corresponding imidazolidin-2-one. The reaction proceeds under mild conditions, and the byproducts, carbon dioxide and imidazole (B134444), are easily removed. youtube.com CDI has been successfully employed in the synthesis of complex imidazolidin-2-one derivatives, including carbazole-containing structures with potential antihyperglycemic activity, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

Other carbonyl transfer agents include:

Phosgene Derivatives: Disuccinimido carbonate (DSC) has been shown to carbonylate ethylenediamine to yield 2-imidazolidin-2-one in high (90%) yield. lookchem.com

Dialkyl Carbonates: Reagents like dimethyl carbonate (DMC) and diethyl carbonate (DEC) serve as eco-friendly carbonylating sources. mdpi.com

Urea (B33335): In a straightforward and clean method, heating ethylenediamine and urea results in the formation of 2-imidazolidinone, with high product yield and purity. google.com

Catalytic Approaches in Imidazolidin-2-one Synthesis

Catalysis offers a more efficient and sustainable route for the carbonylation of 1,2-diamines, often utilizing atom-economical carbonyl sources like carbon dioxide (CO2) or carbon monoxide (CO). mdpi.com

Cerium Oxide (CeO2) Catalysis: CeO2 has emerged as an effective and reusable heterogeneous catalyst for synthesizing 2-imidazolidinone from ethylenediamine carbamate (B1207046) (the product of ethylenediamine and CO2). nih.govacs.orgresearchgate.net This process can achieve high yields (up to 83%) and operates efficiently even without the need for additional pressurized CO2 during the reaction. nih.govnih.gov The use of 2-propanol as a solvent is crucial for high conversion and selectivity. nih.govresearchgate.net The proposed mechanism involves the formation of a carbamate species on the ceria surface, followed by intramolecular cyclization. mdpi.com

Copper(II) Nitrate (Cu(NO3)2) Catalysis: Copper(II) salts have been utilized to catalyze the carbonylation of vicinal diamines with dialkyl carbonates. researchgate.net Cu(NO3)2 is believed to activate the carbonyl group of the carbonate, facilitating the reaction with the diamine to form the imidazolidin-2-one ring. mdpi.com

Brønsted Acid Catalysis: Brønsted acids like sulfamic acid have been reported to catalyze the synthesis of imidazolidin-2-ones from 1,2-diamines and dialkyl carbonates. mdpi.com More broadly, Brønsted acids are known to modulate the reactivity of excited-state organic reactions and can be employed to promote various cyclization processes. rsc.org For instance, p-toluenesulfonic acid (pTsOH) has been used in the rearrangement of certain hydroxyalkynones, demonstrating its utility in catalyzing intramolecular ring formations under mild conditions. organic-chemistry.org

| Catalyst System | Carbonyl Source | Substrate Example | Key Features |

| CeO2 | Ethylenediamine Carbamate (from CO2) | Ethylenediamine | Heterogeneous, reusable, high yield (up to 83%), operates at low or no CO2 pressure. nih.govresearchgate.net |

| Cu(NO3)2 | Dialkyl Carbonates (e.g., DMC) | 1,2-Diamines | Homogeneous, activates the carbonate carbonyl group. mdpi.comresearchgate.net |

| Brønsted Acid | Dialkyl Carbonates | 1,2-Diamines | Metal-free catalysis, mild conditions. mdpi.com |

| W(CO)6 / I2 | Carbon Monoxide (CO) | Primary & Secondary Diamines | Catalytic oxidative carbonylation, tolerates unprotected alcohols. lookchem.com |

Intramolecular Cyclization Strategies for Imidazolidinone Ring Systems

An alternative to direct carbonylation is the formation of a linear precursor, typically a urea derivative, which then undergoes an intramolecular cyclization to form the five-membered ring. This approach allows for greater control over substituent placement on the imidazolidinone core.

Cyclization of Urea Derivatives (e.g., (2,2-Diethoxyethyl)ureas)

Substituted imidazolidin-2-ones can be synthesized through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various aromatic and heterocyclic C-nucleophiles. nih.gov This method involves an intramolecular cyclization followed by an electrophilic substitution. The process begins with the formation of an oxonium cation from the diethoxyethyl group, which triggers cyclization to a 5-methoxyimidazolidin-2-one intermediate. Subsequent acid-promoted elimination of methanol (B129727) generates a reactive iminium cation, which is then trapped by an electron-rich nucleophile to yield the final 4-substituted imidazolidin-2-one product with excellent regioselectivity. nih.gov

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

The intramolecular hydroamidation of propargylic ureas (ureas containing a C≡C triple bond) provides a powerful, metal-free route to imidazolidin-2-ones. This reaction is catalyzed by strong, non-nucleophilic bases, with the phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) being particularly effective. organic-chemistry.orgresearchgate.net The reaction proceeds under ambient conditions with excellent chemo- and regioselectivity, leading to 5-methylene-imidazolidin-2-ones. acs.org If the carbon atom alpha to the triple bond is tertiary, the reaction selectively yields imidazol-2-ones through a formal double bond shift. acs.org

Advanced Synthetic Protocols for Imidazolidinone Derivatives

Modern organic synthesis has introduced sophisticated, catalyst-driven methods for constructing the imidazolidinone ring, offering high efficiency and stereocontrol. Palladium-catalyzed reactions have been particularly prominent in this area.

One notable strategy involves a palladium-catalyzed carboamination, where N-allylureas react with aryl bromides. organic-chemistry.org This process, catalyzed by a palladium complex such as Pd2(dba)3 with a Xantphos ligand, facilitates the formation of two new bonds and can create up to two stereocenters, providing access to complex and substituted imidazolidin-2-ones from readily available N-allylamines. organic-chemistry.org Other advanced methods include the palladium-catalyzed intramolecular diamination of alkenes using an oxidant and the asymmetric cycloaddition of nitrogen-containing allylic carbonates to isocyanates, which provides chiral imidazolidinones with high enantioselectivity. organic-chemistry.org

Pseudo-Multicomponent One-Pot Reaction Protocols

Pseudo-multicomponent reactions (pseudo-MCRs) have emerged as a powerful tool for the efficient synthesis of complex molecules from simple starting materials in a single pot. nih.gov These reactions are similar to traditional multicomponent reactions but involve one of the reactants participating in multiple steps of the reaction sequence. A notable example is the one-pot synthesis of 1,3-disubstituted imidazolidin-2-ones.

This protocol often commences with the in situ formation of a Schiff base from a diamine and an aldehyde. mdpi.comorganic-chemistry.org For instance, trans-(R,R)-diaminocyclohexane can be reacted with an aromatic aldehyde to form a Schiff base, which is then reduced to the corresponding diamine. mdpi.comorganic-chemistry.orgacs.org The final step involves cyclization with a carbonylating agent, such as carbonyldiimidazole (CDI), to yield the desired 1,3-disubstituted imidazolidin-2-one. mdpi.comorganic-chemistry.org The use of statistical analysis to optimize reaction conditions has been shown to significantly improve the yields of this pseudo-MCR, making it a sustainable and efficient approach. mdpi.com

The reaction mechanism begins with the condensation of the diamine with two equivalents of an aldehyde to form a Schiff base. organic-chemistry.org This is followed by the reduction of the imine groups by a reducing agent like sodium borohydride (B1222165) (NaBH₄) to give an N,N'-dibenzyldiamine intermediate. organic-chemistry.org Finally, the addition of CDI facilitates the cyclization to the imidazolidin-2-one ring. mdpi.comorganic-chemistry.org This one-pot approach offers high efficiency, with reported yields ranging from 55% to 81%. mdpi.comorganic-chemistry.org

Table 1: Examples of 1,3-Disubstituted Imidazolidin-2-ones Synthesized via a Pseudo-Multicomponent One-Pot Protocol

| Entry | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 1,3-Dibenzyl-trans-4,5-cyclohexanoimidazolidin-2-one | 81 |

| 2 | 4-Methylbenzaldehyde | 1,3-Bis(4-methylbenzyl)-trans-4,5-cyclohexanoimidazolidin-2-one | 75 |

| 3 | 4-Methoxybenzaldehyde | 1,3-Bis(4-methoxybenzyl)-trans-4,5-cyclohexanoimidazolidin-2-one | 78 |

| 4 | 4-Chlorobenzaldehyde | 1,3-Bis(4-chlorobenzyl)-trans-4,5-cyclohexanoimidazolidin-2-one | 72 |

| 5 | 4-Bromobenzaldehyde | 1,3-Bis(4-bromobenzyl)-trans-4,5-cyclohexanoimidazolidin-2-one | 70 |

| 6 | 4-Nitrobenzaldehyde | 1,3-Bis(4-nitrobenzyl)-trans-4,5-cyclohexanoimidazolidin-2-one | 65 |

| 7 | 2-Naphthaldehyde | 1,3-Bis(2-naphthylmethyl)-trans-4,5-cyclohexanoimidazolidin-2-one | 55 |

Data sourced from a study on the synthesis of imidazolidin-2-ones from trans-(R,R)-diaminocyclohexane. mdpi.com

Cascade Reactions Involving α-Chloroaldoxime O-Methanesulfonates

Cascade reactions provide an elegant and efficient pathway to synthesize complex cyclic systems in a single operation. A notable application of this strategy is the synthesis of 4-substituted imidazolidin-2-ones from α-chloroaldoxime O-methanesulfonates and 4-aminobut-2-enoates. organic-chemistry.org This one-pot reaction proceeds in the presence of N,N-dimethylaminopyridine (DMAP) and involves a sequence of nucleophilic substitution, Tiemann rearrangement, and intramolecular Michael addition. organic-chemistry.org

The proposed mechanism for this cascade transformation begins with the nucleophilic substitution of the chloroaldoxime by the 4-aminobut-2-enoate. organic-chemistry.org This is followed by a Tiemann rearrangement to form a carbodiiminium species, which then reacts with water to generate a urea intermediate. The final step is an intramolecular Michael addition, which results in the formation of the imidazolidin-2-one ring. organic-chemistry.org The electronic properties of the substituents on the aryl ring of the chloroaldoxime have been found to play a significant role in the reaction's success, with electron-withdrawing groups generally leading to higher yields. organic-chemistry.org

Table 2: Synthesis of 4-Substituted Imidazolidin-2-ones via Cascade Reaction

| Entry | R in α-chloroaldoxime O-methanesulfonate | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | Methyl 2-oxo-1-phenyl-imidazolidine-4-carboxylate | 65 |

| 2 | 4-Methoxycarbonylphenyl | Methyl 1-(4-methoxycarbonylphenyl)-2-oxo-imidazolidine-4-carboxylate | 73 |

| 3 | 4-Nitrophenyl | Methyl 1-(4-nitrophenyl)-2-oxo-imidazolidine-4-carboxylate | 72 |

| 4 | 4-Chlorophenyl | Methyl 1-(4-chlorophenyl)-2-oxo-imidazolidine-4-carboxylate | 68 |

| 5 | 4-Bromophenyl | Methyl 1-(4-bromophenyl)-2-oxo-imidazolidine-4-carboxylate | 70 |

| 6 | 4-Methylphenyl | Methyl 1-(4-methylphenyl)-2-oxo-imidazolidine-4-carboxylate | 55 |

| 7 | 4-Methoxyphenyl | Methyl 1-(4-methoxyphenyl)-2-oxo-imidazolidine-4-carboxylate | 40 |

Data from a study on the synthesis of imidazolidin-2-ones via cascade reactions of α-chloroaldoxime O-methanesulfonates. organic-chemistry.org

Microwave-Assisted Synthesis of Imidazolidin-4-one (B167674) and Imidazolidin-2-one Derivatives

Microwave-assisted organic synthesis has gained prominence as a green chemistry approach that often leads to shorter reaction times, higher yields, and improved product purity. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including imidazolidin-4-one and imidazolidin-2-one derivatives.

For instance, a fast and highly efficient method for the synthesis of imidazolidinone derivatives involves the cycloaddition of glycine (B1666218) on a Schiff's base, catalyzed by recyclable indium (III) chloride under microwave irradiation. The use of microwave heating can significantly accelerate the rate of reaction by efficiently coupling with polar molecules in the reaction mixture. This uniform and specific heating can lead to a more controlled reaction environment and better reproducibility.

The optimization of microwave-assisted synthesis parameters, such as power and reaction time, is crucial for achieving high yields. For example, the synthesis of substituted imidazoles, which are structurally related to imidazolidinones, has been optimized using a factorial design approach, resulting in a significant reduction in reaction time and an increase in product yield.

Table 3: Examples of Microwave-Assisted Synthesis of Imidazole Derivatives

| Entry | Aldehyde | Amine | Product | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Aniline | 1,2,4,5-Tetraphenyl-1H-imidazole | 5 | 85 |

| 2 | 4-Chlorobenzaldehyde | 4-Chloroaniline | 1,2-Bis(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | 7 | 82 |

| 3 | 4-Nitrobenzaldehyde | 4-Nitroaniline | 1,2-Bis(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | 6 | 80 |

| 4 | 4-Methylbenzaldehyde | 4-Methylaniline | 1,2-Bis(p-tolyl)-4,5-diphenyl-1H-imidazole | 5 | 88 |

| 5 | 4-Methoxybenzaldehyde | 4-Methoxyaniline | 1,2-Bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | 6 | 86 |

Data adapted from studies on microwave-assisted synthesis of imidazole derivatives.

Specific Synthetic Routes for 1-(4-Aminobenzoyl)imidazolidin-2-one Analogues (e.g., DW2282 and Conjugates)

A prominent analogue of this compound is DW2282, which is (S)-(+)-4-phenyl-1-[N-(4-aminobenzoyl) indoline-5-sulfonyl]-4,5-dihydro-2-imidazolone hydrochloride. This compound has been identified as a potent anticancer agent. The synthesis of DW2282 and its derivatives is of particular interest for the development of new therapeutic agents.

Amino Acid Conjugation Strategies for Water-Soluble Prodrug Design

A significant challenge in the development of many drug candidates is their poor water solubility, which can limit their bioavailability. One effective strategy to overcome this is the design of water-soluble prodrugs through amino acid conjugation. This approach has been successfully applied to DW2282. mdpi.com

Amino acid conjugates of DW2282 were prepared by attaching various amino acids to the primary amine of the 4-aminobenzoyl group. mdpi.com This modification not only improved the water solubility of the parent compound but also maintained potent anticancer activity. mdpi.com The stability of these conjugates in human plasma and their reconversion to the parent drug are crucial for their efficacy as prodrugs. mdpi.com Several amino acid conjugates of DW2282 have shown good reconversion rates and favorable bioavailability profiles. mdpi.com

Table 4: Reconversion of DW2282 Amino Acid Conjugates to Parent Drug in Human Plasma

| Compound | Amino Acid Conjugate | Reconversion after 8h (%) |

|---|---|---|

| DW2282-L-Ala | L-Alanine | 104.76 |

| DW2282-L-Phe | L-Phenylalanine | 84.03 |

| DW2282-L-Leu | L-Leucine | 95.02 |

| DW2282-L-Met | L-Methionine | 78.34 |

Data from a study on amino acid conjugates of DW2282 as water-soluble anticancer prodrugs. mdpi.com

Aminolysis of Oxazolones with Amines for Imidazolidinone Synthesis

The reaction of oxazolones with amines is a known method for the synthesis of various nitrogen-containing heterocyclic compounds. While the direct synthesis of imidazolidin-2-ones via this route is not extensively documented, the aminolysis of oxazolones is a key step in the synthesis of the closely related imidazolidin-4-one derivatives.

In a typical synthesis of imidazolidin-4-ones, a Schiff base is first formed from an amine and an aldehyde. This intermediate then reacts with an amino acid in the presence of a cyclizing agent to form the imidazolidin-4-one ring. This process can be considered an extension of the principles of aminolysis, where the amine attacks a carbonyl-containing precursor to initiate ring formation.

It is important to distinguish between imidazolidin-2-ones and imidazolidin-4-ones, as the position of the carbonyl group within the five-membered ring defines their chemical properties and biological activities. Further research is needed to explore the potential of direct aminolysis of oxazolone (B7731731) precursors for the specific synthesis of the this compound scaffold.

Structural Elucidation and Spectroscopic Characterization of 1 4 Aminobenzoyl Imidazolidin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysisresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural assignment of 1-(4-Aminobenzoyl)imidazolidin-2-one. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, electronic environment of the nuclei, and conformational dynamics.

In N-acyl imidazolidinones, the delocalization of electrons across the N-CO amide bond imparts a partial double-bond character, leading to hindered rotation. researchgate.net This phenomenon can result in the existence of E/Z diastereomers in solution, which may be observable in the NMR spectrum as two distinct sets of signals, particularly at low temperatures. researchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the protons of the imidazolidinone ring and the 4-aminobenzoyl group. The two methylene (B1212753) groups (-CH₂-CH₂-) of the imidazolidinone ring typically appear as a pair of triplets or more complex multiplets. Acylation at the N-1 position deshields the adjacent methylene protons. The protons of the aromatic ring exhibit a characteristic AA'BB' splitting pattern, typical of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amino group are expected to be shielded, appearing at a lower chemical shift compared to the protons ortho to the carbonyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Imidazolidinone -CH₂- (N-CO) | 3.8 - 4.2 | ~45 - 50 |

| Imidazolidinone -CH₂- (N-H) | 3.4 - 3.8 | ~40 - 45 |

| Imidazolidinone N-H | 5.5 - 7.0 (broad) | - |

| Aromatic C-H (ortho to -NH₂) | 6.5 - 6.8 | ~113 - 115 |

| Aromatic C-H (ortho to -CO) | 7.6 - 7.9 | ~130 - 132 |

| Aromatic C (ipso, C-NH₂) | - | ~150 - 153 |

| Aromatic C (ipso, C-CO) | - | ~120 - 125 |

| Benzoyl C=O | - | ~168 - 172 |

| Imidazolidinone C=O | - | ~155 - 160 |

| Amine -NH₂ | 4.0 - 5.5 (broad) | - |

Note: Predicted values are based on data for structurally similar N-acyl imidazolidinones and 4-aminobenzoyl derivatives. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Acylation Effectscdnsciencepub.comvscht.cz

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within the this compound molecule. The spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent bonds.

The most prominent features in the IR spectrum are the carbonyl (C=O) stretching vibrations. Two separate C=O bands are expected: one for the cyclic urea (B33335) carbonyl of the imidazolidinone ring and another for the amide carbonyl of the benzoyl group. Acylation of the imidazolidinone ring is known to increase the frequency of the ring's carbonyl stretching vibration due to the electron-withdrawing effect of the acyl group. cdnsciencepub.com Therefore, the ring C=O stretch in the title compound will appear at a higher wavenumber compared to unsubstituted 2-imidazolidinone.

The spectrum will also display characteristic bands for the N-H bonds. The primary amine (-NH₂) of the 4-aminobenzoyl group typically shows two distinct stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. The secondary amine (N-H) of the imidazolidinone ring will exhibit a single stretching band, usually around 3200-3300 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups appears just below 3000 cm⁻¹. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Secondary Amine (ring N-H) | N-H Stretch | 3200 - 3300 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₂-) | C-H Stretch | 2850 - 2960 |

| Amide Carbonyl (Ar-C=O) | C=O Stretch | 1660 - 1690 |

| Urea Carbonyl (ring C=O) | C=O Stretch | 1700 - 1740 |

| Aromatic Ring | C=C Stretch | 1580 - 1620 |

| Amine (-NH₂) | N-H Bend | 1550 - 1650 |

| Amide (C-N) | C-N Stretch | 1200 - 1350 |

Note: These are typical ranges and can be influenced by the molecular environment and sample phase.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysislibretexts.orgnih.govchemguide.co.uk

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern upon ionization. In electron impact (EI) ionization, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. chemguide.co.uk

The fragmentation of the molecular ion is a highly predictable process that provides a structural fingerprint of the molecule. For this compound, several key fragmentation pathways are anticipated. A primary cleavage event is the scission of the amide bond (α-cleavage), which is a common pathway for carbonyl compounds. libretexts.orgmiamioh.edu This can lead to the formation of a stable 4-aminobenzoyl cation (m/z 120) or a fragment corresponding to the imidazolidin-2-one moiety.

Another significant fragmentation pathway involves the cleavage within the imidazolidinone ring itself. The loss of small, stable neutral molecules like CO or ethene from the ring fragments can also occur. The presence of the aromatic ring leads to a relatively stable molecular ion. libretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 205 | Molecular Ion [M]⁺• | [C₁₀H₁₁N₃O₂]⁺• |

| 120 | [4-Aminobenzoyl cation]⁺ | [H₂N-C₆H₄-CO]⁺ |

| 92 | [Aniline radical cation]⁺ | [H₂N-C₆H₄]⁺• |

| 86 | [Imidazolidin-2-one]⁺• | [C₃H₆N₂O]⁺• |

| 85 | [1-Imidazolidin-2-onyl cation]⁺ | [C₃H₅N₂O]⁺ |

Note: The relative intensities of the fragment ions can provide further clues about the stability of the ions and the corresponding neutral losses.

Computational Chemistry and Theoretical Investigations of 1 4 Aminobenzoyl Imidazolidin 2 One Analogues

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Regioselectivity

Quantum chemical calculations are instrumental in rationalizing the outcomes of chemical reactions, particularly in predicting regioselectivity where multiple products can be formed. mdpi.comresearchgate.net In the synthesis of imidazolidin-2-one analogues, these calculations can explain why one regioisomer is preferentially formed over another. nih.govnih.gov

One studied synthetic route involves the acid-catalyzed reaction of N-(2,2-dialkoxyethyl) ureas with C-nucleophiles. mdpi.comnih.gov Computational studies have been employed to elucidate the mechanism and justify the observed high regioselectivity. nih.gov The proposed mechanism begins with the formation of an oxonium cation, which cyclizes to form a 5-methoxyimidazolidine-2-one intermediate. Subsequent acid-promoted elimination of methanol (B129727) yields an iminium cation. nih.gov

This iminium cation exists in equilibrium with another isomeric iminium ion. Quantum chemical calculations, such as those performed at the B3LYP/6-311++G(d,p) level of theory, are used to determine the relative energies of these intermediates. nih.gov The calculations show that one iminium intermediate is significantly more stable than the other. The reaction then proceeds through the lower-energy transition state, leading to the selective formation of the 4-substituted imidazolidin-2-one as the major product. nih.gov The high energy barrier for the formation of the less stable 5-substituted isomer makes that pathway less favorable. nih.gov

Table 1: Calculated Relative Energies of Reaction Intermediates in Imidazolidin-2-one Synthesis This table is illustrative, based on findings that computational chemistry can determine the relative stability of reaction intermediates. nih.gov

| Intermediate/Transition State | Description | Calculated Relative Energy (kcal/mol) |

| E | O-protonated ion | 0.0 (Most Stable) |

| B | Iminium Cation (leads to 4-substituted product) | +19.3 |

| D | Iminium Cation (leads to 5-substituted product) | +24.4 |

| TS2 | Transition state from intermediate B | +28.9 |

| TS3 | Transition state from intermediate D | +41.1 |

These computational insights are crucial as they corroborate experimental findings and provide a predictive framework for designing new synthetic routes with high selectivity. nih.govnih.gov Similarly, DFT studies have been used to support reaction pathways in the organo-catalyzed synthesis of imidazolidin-2-ones from propargylureas, confirming that the calculated activation free energy is compatible with observed reaction rates. acs.org

Density Functional Theory (DFT) Studies for Energetics and Isomeric Stability (e.g., E and Z Forms)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and thermodynamic properties of molecules. iau.iriau.ir For analogues of 1-(4-Aminobenzoyl)imidazolidin-2-one, DFT studies provide valuable data on their energetics and the relative stability of different isomers. researchgate.net

DFT calculations can be used to optimize molecular geometries and determine key thermodynamic parameters, such as the standard enthalpies of formation (ΔH°f). iau.ir Studies on related 4-aryl-imidazolidin-2,5-diones have shown that substituents on the aryl ring can significantly affect these thermodynamic properties. iau.iriau.ir For instance, the exothermic nature of the synthesis can vary depending on the type and position of the substituent, which is attributed to the electronic (induction and resonance) and steric interactions between the aryl ring and the heterocyclic core. iau.ir

Furthermore, DFT is essential for studying the reaction mechanisms and energetics of synthetic pathways. In the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) via the urea (B33335) method, DFT calculations revealed that without a catalyst, the reaction involves high activation barriers of approximately 50 kcal/mol. nih.gov However, when water is included in the calculations as both a solvent and a catalyst, it acts as a proton exchange bridge, facilitating proton migration and significantly lowering the activation barriers to around 30 kcal/mol. nih.gov This demonstrates the profound catalytic effect of water and explains why the reaction proceeds efficiently under these conditions. nih.gov While specific E/Z isomerism studies for this compound are not detailed, DFT is the standard method for calculating the relative energies of such geometric isomers to predict their thermodynamic stability.

Table 2: Illustrative Thermodynamic Data for Substituted Imidazolidinone Analogues from DFT Calculations This table represents the type of data obtained from DFT studies, showing the influence of substituents on thermodynamic stability. iau.ir

| Substituent (R) on Aryl Ring | Calculated Standard Enthalpy of Formation (ΔH°f) (kcal/mol) | Relative Stability |

| -H | -85.2 | Reference |

| -CH₃ | -92.5 | More Stable |

| -Cl | -90.1 | More Stable |

| -NO₂ | -75.4 | Less Stable |

This data is vital for understanding the fundamental properties of these compounds and for guiding the synthesis of new derivatives with desired stability. iau.ir

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govjournaljpri.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govfrontiersin.org For analogues of this compound, docking simulations are used to predict their binding affinities and interaction patterns with various biological targets. najah.edu

The process involves obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB). nih.gov Computational software is then used to place the ligand into the binding site of the protein in various conformations and orientations. nih.govnajah.edu A scoring function estimates the binding free energy (ΔG) for each pose, with lower scores generally indicating more favorable binding. nih.gov

For example, a study involving seven imidazolidinone derivatives docked against the cyclooxygenase-2 (COX-2) receptor (PDB ID: 5KIR) identified compounds with strong binding affinities, indicated by docking scores as low as -11.569 kcal/mol. najah.edu The analysis of these docked poses revealed key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues in the active site, which stabilize the ligand-protein complex. najah.edu

To refine these predictions, techniques like the Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA) method are often used to recalculate the binding free energies. najah.edunih.gov These simulations provide a more comprehensive evaluation of the thermodynamic aspects of binding. najah.edu

Table 3: Sample Molecular Docking Results for Imidazolidinone Analogues Against Target Proteins This table collates representative docking scores and binding energies from studies on imidazolidinone derivatives, demonstrating their potential as inhibitors. najah.edunih.gov

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | MM-GBSA Binding Energy (kcal/mol) |

| Imidazolidinone Derivative 3 | COX-2 (5KIR) | -11.569 | Favorable |

| Imidazolidinone Derivative 5 | COX-2 (5KIR) | -11.240 | Favorable |

| Rofecoxib (Reference) | COX-2 (5KIR) | -9.309 | Favorable |

| Imidazolone Derivative 3g | 4MAN | -5.88 | -52.13 |

| Imidazolone Derivative 5f | 1HNJ | -4.75 | -38.63 |

These in silico studies are invaluable for prioritizing compounds for further experimental testing and for guiding the design of new analogues with improved binding affinity and selectivity. najah.edunih.gov

Analysis of Electronic Properties (e.g., HOMO-LUMO, Electrostatic Potential Surface)

The electronic properties of a molecule govern its reactivity and interactions. samipubco.com Computational methods, particularly DFT, are used to analyze these properties for imidazolidinone analogues by calculating descriptors like the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) surface. research-nexus.netresearchgate.net

The HOMO and LUMO, often called frontier molecular orbitals (FMOs), are key to understanding chemical reactivity. nih.gov The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). irjweb.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govirjweb.com A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govirjweb.com

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. nih.govresearchgate.net It maps the electrostatic potential onto the electron density surface.

Negative regions (red/yellow): These areas are electron-rich, typically found around electronegative atoms like oxygen or nitrogen, and are susceptible to electrophilic attack. nih.govresearchgate.net

Positive regions (blue): These areas are electron-poor, usually around hydrogen atoms, and represent sites for nucleophilic attack. nih.govresearchgate.net

Neutral regions (green): These areas indicate zero potential. nih.gov

For imidazolidinone analogues, MEP analysis can identify the electron-rich carbonyl oxygen as a site for electrophilic interaction and hydrogen bond formation. nih.gov This information, combined with FMO analysis, provides a comprehensive picture of the molecule's reactivity and potential interaction points with biological receptors. nih.gov

Table 4: Representative Frontier Orbital Energies for Imidazolidinone Analogues This table illustrates typical HOMO-LUMO data calculated for heterocyclic compounds, indicating their relative reactivity. nih.govirjweb.com

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implied Reactivity |

| Analogue A | -6.30 | -1.81 | 4.49 | High Stability, Low Reactivity |

| Analogue B | -5.95 | -2.15 | 3.80 | Lower Stability, Higher Reactivity |

| Analogue C | -7.25 | -0.95 | 6.30 | Very High Stability, Low Reactivity |

These theoretical analyses are fundamental to structure-activity relationship (SAR) studies, helping to rationalize the observed biological activities of existing compounds and to design new molecules with enhanced properties. researchgate.net

Structure Activity Relationship Sar Studies of 1 4 Aminobenzoyl Imidazolidin 2 One Derivatives

Influence of Substituent Effects on Biological Potency

The biological potency of derivatives based on the imidazolidin-2-one scaffold is highly sensitive to the nature and position of substituents on its aromatic rings. Modifications can dramatically alter a compound's efficacy by influencing its electronic properties, lipophilicity, and steric profile, which in turn affect its binding affinity to the target protein.

Research into various heterocyclic compounds, including those with imidazolidinone cores, has demonstrated that the introduction of different functional groups leads to a wide spectrum of biological responses. For instance, in a series of 2-thioxo-4-imidazolidinone derivatives, the presence of specific substituents on the phenyl ring was critical for antibacterial and antifungal activity. ekb.egekb.eg Compound 5b , which features a 4-chlorophenyl group, showed notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. ekb.eg Similarly, compounds with chloro, bromo, and methyl groups on an attached benzamide (B126) moiety exhibited varying levels of antifungal activity against Candida albicans and Aspergillus niger. ekb.eg

These findings underscore a key principle in SAR: small changes, such as the addition of a halogen or a methyl group, can significantly impact the compound's interaction with its biological target. The electronic nature of the substituent (whether it is electron-donating or electron-withdrawing) and its size can dictate the strength of binding interactions, such as hydrogen bonds or van der Waals forces, within the active site of an enzyme or receptor.

The table below illustrates the effect of different substituents on the antimicrobial activity of novel 2-thioxo-4-imidazolidinone derivatives, highlighting how modifications influence their minimum inhibitory concentration (MIC).

| Compound | Key Substituent | Activity Type | Organism | MIC (mg/mL) | Source |

|---|---|---|---|---|---|

| 5a | Phenylamino | Antifungal | Candida albicans | - | ekb.eg |

| 5b | 4-Chlorophenylamino | Antibacterial | Staphylococcus aureus | 25 | ekb.eg |

| 5b | 4-Chlorophenylamino | Antibacterial | Pseudomonas aeruginosa | 25 | ekb.eg |

| 5b | 4-Chlorophenylamino | Antifungal | Candida albicans | - | ekb.eg |

| 5c | 4-Bromophenylamino | Antifungal | Candida albicans | - | ekb.eg |

| 5e | 4-Methyl benzamide | Antifungal | Candida albicans | - | ekb.eg |

Stereochemical Considerations and Enantiomeric Activity (e.g., S-Isomer of DW2282)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity of chiral compounds. nih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic properties. careerendeavour.comnih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer of a drug.

A classic example of the importance of stereochemistry is the thalidomide (B1683933) disaster, where the R-isomer was effective for morning sickness, but the S-isomer was teratogenic. careerendeavour.com This principle holds true across medicinal chemistry. In the context of imidazolidinone-related compounds, the specific spatial orientation of substituents can dictate the molecule's ability to fit into a binding pocket.

For many biologically active agents, one enantiomer is significantly more potent than its mirror image. mdpi.com Studies on nature-inspired compounds and their derivatives have shown that isomers with the "natural" configuration, such as the (5S, αS) isomers, are often substantially more active than their corresponding enantiomers or diastereoisomers. nih.govmdpi.com This difference in activity suggests that the biological target, or the transport systems responsible for cellular uptake, are stereoselective. nih.govmdpi.com For example, research on certain chiral agents has revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity, implying that their entry into the cell may be mediated by a stereospecific transport system. nih.gov The less active isomers may fail to bind effectively to the target or may not be recognized by the necessary cellular transporters. mdpi.com

Therefore, in the development of derivatives of 1-(4-aminobenzoyl)imidazolidin-2-one, particularly analogues like DW2282 which possess chiral centers, the separation and individual testing of enantiomers is a critical step. The synthesis of enantiomerically pure compounds allows for the identification of the eutomer (the more active isomer), leading to drugs with improved therapeutic indices and reduced potential for off-target effects associated with the less active isomer (the distomer).

Importance of Specific Moieties for Efficacy (e.g., Sulfonylimidazolidinone Motif, Piperazine Moiety)

The imidazolidinone ring is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds and FDA-approved drugs. mdpi.com This five-membered heterocyclic ring system serves as a rigid core from which various substituents can be oriented in precise spatial arrangements to interact with a biological target. When integrated into a larger structure, such as a sulfonylimidazolidinone motif , it combines the structural features of the imidazolidinone with the strong electron-withdrawing and hydrogen-bonding capabilities of a sulfonyl group. This combination can be critical for high-affinity binding to target proteins. For example, studies on related sulfonamide derivatives have highlighted the importance of this functional group in achieving potent biological effects. excli.de

Bioisosteric Modifications in Rational Drug Design

Bioisosterism is a fundamental strategy in medicinal chemistry used to optimize drug candidates by replacing one functional group or atom with another that has similar physical and chemical properties. drughunter.com This process of molecular modification is a cornerstone of rational drug design, aimed at enhancing a compound's potency, selectivity, metabolic stability, or pharmacokinetic profile while reducing toxicity. researchgate.netctppc.org Bioisosteres are categorized as either classical (groups with similar size and electronic configurations) or non-classical (structurally distinct groups that produce similar biological effects). drughunter.com

The application of bioisosterism allows chemists to systematically probe the SAR of a lead compound. nih.gov For example, a carboxylic acid group (-COOH), which is often associated with poor oral bioavailability due to its charge at physiological pH, can be replaced with a tetrazole ring. ctppc.org The tetrazole ring is a non-classical bioisostere of the carboxylic acid; it mimics its acidic nature and ability to form hydrogen bonds but often leads to improved metabolic stability and cell permeability. ctppc.org

Other common bioisosteric replacements include:

Fluorine for Hydrogen: Replacing a hydrogen atom with fluorine can block metabolic oxidation at that position and alter the acidity of nearby functional groups, often leading to enhanced binding affinity. nih.gov

Thiophene (B33073) for Phenyl: A thiophene ring can often substitute for a phenyl ring, maintaining similar steric properties while introducing different electronic characteristics and potential metabolic pathways.

Hydroxyl (-OH) for Amino (-NH2): These groups have similar sizes and can both act as hydrogen bond donors and acceptors, allowing them to be interchanged to fine-tune binding interactions. u-tokyo.ac.jp

In the rational design of this compound derivatives, bioisosteric modifications can be applied to various parts of the molecule. Replacing substituents on the benzoyl ring or modifying the imidazolidinone core itself could lead to analogues with superior drug-like properties, demonstrating the power of this strategy to refine lead compounds into clinical candidates. researchgate.netnih.gov

Conformational Analysis and its Correlation with Biological Effects

The biological activity of a drug molecule is not only dependent on its chemical structure but also on its three-dimensional shape, or conformation. Conformational analysis involves studying the different spatial arrangements of atoms that a molecule can adopt due to rotation around single bonds. A molecule must adopt a specific, low-energy conformation, often referred to as the "bioactive conformation," to bind effectively to its target receptor or enzyme.

The correlation between a molecule's preferred conformation and its biological effects is a critical aspect of SAR. Computational chemistry methods, such as molecular mechanics and quantum chemistry calculations, are frequently used to predict the most stable conformations of a series of analogues. researchgate.net These predicted structures can then be compared with experimental biological data to build a pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity.

For derivatives of this compound, the relative orientation of the aminobenzoyl group and the imidazolidinone ring, as well as the conformation of any flexible side chains, will dictate how the molecule presents itself to its biological target. A rigid scaffold might lock the molecule into a favorable conformation for binding, while a more flexible molecule might need to expend energy to adopt the correct shape, potentially reducing its binding affinity. Therefore, understanding the conformational preferences of these derivatives is essential for designing new compounds that are pre-organized for optimal interaction with their target, leading to enhanced potency and selectivity.

Mechanistic Insights into the Biological Actions of 1 4 Aminobenzoyl Imidazolidin 2 One Analogues

Molecular Pathways Involved in Anticancer Activity

Analogues of 1-(4-aminobenzoyl)imidazolidin-2-one, specifically those containing a 4-imidazolidinone core, have demonstrated significant potential as anticancer agents. Their efficacy is rooted in their ability to trigger a cascade of cellular events that collectively lead to the death of cancer cells. Research into these mechanisms has illuminated a multi-pronged attack on cancer cell viability, involving the induction of programmed cell death, the generation of damaging reactive molecules, activation of stress-related signaling pathways, and modulation of critical tumor suppressor genes.

Induction of Apoptosis (e.g., Mitochondrial Pathway)

A primary mechanism by which imidazolidinone analogues exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov Apoptosis is a crucial process for eliminating damaged or cancerous cells and can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. eurekaselect.com

Research on a novel 4-imidazolidinone derivative, identified as compound 9r, has shown that it effectively triggers the mitochondrial pathway of apoptosis in colorectal cancer (CRC) cells, specifically HCT116 and SW620 cell lines. nih.gov The mitochondrial pathway is a critical checkpoint in the life and death of a cell, governed by the BCL-2 family of proteins. nih.gov In response to cellular stress, such as that induced by compound 9r, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted. nih.gov This shift leads to mitochondrial outer membrane permeabilisation (MOMP), the defining event of the intrinsic pathway. nih.gov Following MOMP, proteins like cytochrome c are released from the mitochondria into the cytoplasm, which then activate a cascade of enzymes called caspases, ultimately leading to the dismantling of the cell. eurekaselect.com Studies confirmed that treatment with the imidazolidinone derivative led to an upregulation of the Bax/Bcl-2 ratio, indicative of mitochondrial-dependent apoptosis. nih.gov

Role of Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is a key event that often precedes and initiates the apoptotic process induced by these compounds. ROS are highly reactive molecules, such as hydrogen peroxide and superoxide, that are natural byproducts of cellular metabolism. researchgate.netmdpi.com While normal cells maintain a balance of ROS production and elimination, many cancer cells exhibit elevated ROS levels. mdpi.com However, a further increase in ROS beyond a critical threshold can induce oxidative stress, leading to cellular damage and triggering cell death pathways. nih.gov

The anticancer activity of the 4-imidazolidinone derivative, compound 9r, was found to be directly linked to its ability to induce ROS production in colorectal cancer cells. nih.gov This increase in intracellular ROS is a critical upstream event that subsequently activates the mitochondrial-dependent apoptotic pathway. nih.gov The essential role of ROS was confirmed by experiments where the use of an antioxidant reagent, N-acetylcysteine (NAC), suppressed the ROS production, JNK pathway activation, and apoptosis induced by compound 9r. nih.gov This demonstrates that ROS generation is not merely a side effect but a central mechanism driving the anticancer action of these imidazolidinone analogues.

Activation of Signaling Pathways (e.g., c-Jun N-terminal Kinase (JNK) Pathway)

The cellular stress induced by elevated ROS levels activates specific signaling pathways that can further promote apoptosis. One such pathway is the c-Jun N-terminal kinase (JNK) signaling cascade. JNKs are a family of protein kinases that are responsive to various stress stimuli, including oxidative stress. nih.govmdpi.com Activation of the JNK pathway plays a significant role in mediating apoptosis. nih.gov

In the case of the 4-imidazolidinone derivative compound 9r, the accumulation of ROS was shown to directly lead to the activation of the JNK pathway in colorectal cancer cells. nih.gov This activation of JNK signaling further accelerates the apoptotic process that was initiated by the ROS-mediated mitochondrial stress. nih.gov The interplay between ROS and JNK activation highlights a coordinated mechanism where the initial oxidative burst is translated into a robust pro-apoptotic signal. JNKs can modify the activity of numerous proteins, including members of the BCL-2 family, which reside at the mitochondria, thereby amplifying the death signal. nih.gov The suppression of JNK activation by the antioxidant NAC further solidified the link between ROS generation and the activation of this pro-apoptotic signaling pathway. nih.gov

Modulation of p53 and its Target Genes

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, often referred to as the "guardian of the genome." In many cancers, the function of p53 is compromised, frequently through its interaction with negative regulators like MDM2, which targets p53 for degradation. nih.gov Restoring the function of wild-type p53 in cancer cells is a promising therapeutic strategy. nih.gov

A novel series of 4-imidazolidinone-containing compounds has been identified as potent inhibitors of the MDM2-p53 interaction. researchgate.net By binding to MDM2, these compounds prevent it from degrading p53. This stabilization of p53 leads to its accumulation in the cell and the activation of its downstream target genes, such as p21 (which mediates cell cycle arrest) and others that induce apoptosis. researchgate.net Mechanistic studies showed that these imidazolidinone derivatives dose-dependently activated p53 and its target genes, leading to apoptosis in cancer cell lines harboring wild-type p53. researchgate.net Importantly, the antiproliferative activities of these compounds were dependent on the presence of wild-type p53, indicating a specific, on-target mechanism of action. researchgate.net

| Mechanism | Key Molecular Events | Associated Imidazolidinone Analogue | Outcome | References |

|---|---|---|---|---|

| Induction of Apoptosis | Upregulation of Bax/Bcl-2 ratio, release of cytochrome c, caspase activation. | 4-imidazolidinone derivative (compound 9r) | Programmed cell death of colorectal cancer cells. | nih.gov |

| ROS Generation | Accumulation of intracellular reactive oxygen species. | 4-imidazolidinone derivative (compound 9r) | Induction of oxidative stress, triggering of apoptosis and JNK pathway. | nih.gov |

| JNK Pathway Activation | Phosphorylation and activation of c-Jun N-terminal kinases. | 4-imidazolidinone derivative (compound 9r) | Acceleration of apoptosis. | nih.gov |

| p53 Modulation | Inhibition of MDM2-p53 interaction, stabilization of p53, activation of p53 target genes. | 4-imidazolidinone-containing compounds | Induction of apoptosis and cell cycle arrest in wild-type p53 cancer cells. | researchgate.net |

Receptor Binding and Modulation (e.g., Serotonin (B10506), Adrenergic, Dopamine (B1211576) D3 Receptors)

The structural scaffold of imidazolidinone is related to other cyclic structures, such as imidazole (B134444) and imidazoline (B1206853), which are known to interact with various G-protein coupled receptors (GPCRs). While direct studies on this compound analogues are limited in this specific area, research on structurally similar compounds provides insights into their potential for receptor modulation.

Compounds containing an imidazole ring have been investigated for their affinity for dopamine and serotonin receptors. For instance, a series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives were evaluated for their binding to dopamine D2 and D3 receptors. nih.gov The results indicated that while the imidazole moiety itself did not significantly increase selectivity for D3 receptors, specific substitutions on the molecule could yield compounds with nanomolar affinity for the D3 receptor. nih.gov Developing subtype-selective drugs for aminergic GPCRs like dopamine and serotonin receptors is a significant challenge due to high conservation at their primary binding sites. nih.gov

Similarly, imidazoline derivatives have been identified as ligands for serotonin receptors. Specifically, 2-(anilino)imidazolines and 2-(benzyl)imidazoline derivatives have been reported to bind to human 5-HT1D serotonin receptors. drugbank.comresearchgate.net Furthermore, the broader class of arylpiperazine derivatives, which are sometimes linked to imidazolidinone-like cores, are known to bind to a range of serotonin, dopamine, and adrenergic receptors, though often with a lack of high selectivity. acnp.org These findings suggest that the core structure of imidazolidinone could serve as a scaffold for developing ligands that target these important central nervous system receptors, although further research is needed to establish direct binding and functional modulation by this compound analogues.

Enzyme Inhibition Mechanisms (e.g., Folate and Glycolytic Pathways in Parasites)

The imidazolidinone core is a versatile scaffold that has also been exploited for its potential as an antimicrobial agent, particularly against protozoan parasites. The mechanism of action in this context often involves the inhibition of essential parasite-specific enzymes.

One study reported the potent antileishmanial activity of new imidazolidinone compounds. The mechanism was identified as the inhibition of the parasite's protein kinase C (PKC). nih.gov The most active derivative demonstrated significant activity against the clinically relevant stage of Leishmania parasites and was shown to inhibit 80% of the parasite's PKC activity. nih.gov This inhibition of PKC, a critical enzyme in signal transduction, was linked to a 70% reduction in the parasite's ability to invade host cells, highlighting PKC as a viable therapeutic target for antileishmanial drugs. nih.gov

While direct inhibition of the folate and glycolytic pathways by this compound analogues has not been extensively documented, these pathways are well-established targets for antiprotozoal drugs. The folate pathway is essential for the synthesis of nucleotides and certain amino acids, and its inhibition leads to the arrest of cell division. researchgate.net Drugs like sulfonamides function by inhibiting enzymes within this pathway. nih.govyoutube.com Similarly, the glycolytic pathway is a crucial source of energy for many parasites, and its enzymes represent important targets for the development of new therapeutic agents. researchgate.net The demonstrated ability of imidazolidinone derivatives to inhibit other key parasite enzymes like PKC suggests that screening this class of compounds against enzymes of the folate and glycolytic pathways could be a promising avenue for discovering new antiparasitic agents. nih.gov

| Target Class | Specific Target | Compound Class | Observed/Potential Effect | References |

|---|---|---|---|---|

| Parasite Enzyme | Protein Kinase C (PKC) in Leishmania | Imidazolidinone derivatives | Inhibition of enzyme activity, reduced host cell invasion. | nih.gov |

| Receptor | Dopamine D2/D3 Receptors | Imidazole analogues | Binding affinity, potential for subtype selectivity. | nih.gov |

| Receptor | Serotonin 5-HT1D Receptor | Imidazoline derivatives | Ligand binding. | drugbank.comresearchgate.net |

| Parasite Pathway (Potential Target) | Folate Synthesis Enzymes (e.g., DHPS) | - | Established target for other antiprotozoal drugs. | researchgate.netnih.gov |

| Parasite Pathway (Potential Target) | Glycolytic Pathway Enzymes | - | Established target for other antiprotozoal drugs. | researchgate.net |

Future Research Directions for 1 4 Aminobenzoyl Imidazolidin 2 One and Imidazolidinone Derivatives

Development of Novel and Sustainable Synthetic Routes for Diverse Analogues

The future of drug discovery is intrinsically linked to the development of efficient, cost-effective, and environmentally benign synthetic methodologies. For imidazolidinone derivatives, research is increasingly focused on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. mdpi.com The development of novel and sustainable synthetic routes is crucial for accessing a wider diversity of analogues for biological screening.

One promising avenue is the continued exploration of catalytic strategies . Both metal-catalyzed and organo-catalyzed reactions have shown considerable utility in the synthesis of imidazolidinones. mdpi.comresearchgate.net Future efforts will likely focus on the discovery of novel catalysts that can facilitate the construction of the imidazolidinone ring with high efficiency and stereoselectivity. For instance, palladium-catalyzed processes have been employed for the cyclization of N-phenoxy ureas onto pendant alkenes, offering a route to unprotected imidazolidinones. researchgate.net The development of asymmetric catalytic processes is particularly important for the synthesis of chiral imidazolidinones, which can exhibit stereospecific biological activities.

Green chemistry principles are also expected to play a pivotal role in the future synthesis of imidazolidinone analogues. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. "On-water" synthesis, for example, has been explored for the preparation of thioxoimidazolidinone-isatin/ninhydrin conjugates, demonstrating the potential of aqueous media for these transformations. rsc.org The use of carbon dioxide (CO2) as a C1 source for synthesizing N-containing heterocycles, including imidazolidinones, aligns with the goals of green and sustainable chemistry, although challenges related to thermodynamic limitations and catalytic efficiency remain. researchgate.net

| Synthetic Strategy | Key Features & Advantages | Future Research Focus |

| Metal-Catalysis | High efficiency, potential for asymmetric synthesis. mdpi.com | Development of novel, more active, and selective catalysts; use of earth-abundant metals. |

| Organo-Catalysis | Avoids toxic heavy metals, often milder reaction conditions. researchgate.net | Design of new organocatalysts with enhanced reactivity and stereocontrol. |

| Green Chemistry Approaches | Use of aqueous media, CO2 as a C1 source, reduced waste. researchgate.netrsc.orgresearchgate.net | Overcoming challenges in catalyst efficiency and reaction thermodynamics for CO2 utilization. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid generation of diversity. mdpi.com | Design of novel MCRs to access unprecedented imidazolidinone scaffolds. |

Advanced Structure-Activity Relationship Studies to Optimize Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the structural features of a molecule influence its biological activity. drugdesign.org For 1-(4-Aminobenzoyl)imidazolidin-2-one and its derivatives, future research will undoubtedly focus on more advanced and systematic SAR investigations to optimize both potency and selectivity for desired biological targets.

A key aspect of future SAR studies will be the generation of diverse chemical libraries with systematic modifications to the imidazolidinone scaffold. This includes substitutions at various positions of the imidazolidinone ring, as well as modifications to the appended aromatic and acyl groups. For example, in a series of novel N-arylsulfonylimidazolidinone derivatives evaluated for their anticancer activity, it was discovered that steric congestion at the 4-position of the imidazolidinone scaffold can abolish activity, while the bulkiness and hydrophobicity of acyl groups at another part of the molecule can significantly enhance activity. nih.gov

The use of computational modeling and pharmacophore mapping will be instrumental in guiding these SAR studies. nih.govunina.itresearchgate.netbabrone.edu.in By identifying the key structural features (pharmacophores) required for biological activity, researchers can design new analogues with a higher probability of success. unina.itbabrone.edu.in Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), can provide detailed 3D models that define the spatial regions where steric and electrostatic interactions may modulate binding affinity and selectivity. nih.gov

Furthermore, a deeper understanding of the target-ligand interactions at the molecular level, through techniques like X-ray crystallography and cryo-electron microscopy, will provide invaluable information for rational drug design. taylorandfrancis.com This structural information can reveal the precise binding mode of imidazolidinone derivatives and highlight key interactions that can be exploited to improve potency and selectivity. For instance, in the context of antiviral research, cryo-EM structural data has helped to propose the antiviral mechanism of a benzene (B151609) sulfonamide derivative by identifying critical amino acid residues in the viral capsid. taylorandfrancis.com

| SAR Approach | Methodology | Expected Outcome |

| Systematic Analogue Synthesis | Generation of focused libraries with diverse substitutions. | Identification of key structural motifs for potency and selectivity. nih.gov |

| Computational Modeling | Pharmacophore mapping, 3D-QSAR, molecular docking. nih.govunina.it | Rational design of new analogues with improved activity profiles. |

| Structural Biology | X-ray crystallography, cryo-electron microscopy. taylorandfrancis.com | Detailed understanding of target-ligand interactions to guide optimization. |

Deeper Elucidation of Molecular Mechanisms of Action and Target Identification

While numerous imidazolidinone derivatives have demonstrated promising biological activities, a comprehensive understanding of their molecular mechanisms of action and the identification of their specific cellular targets often remain areas for further investigation. Future research will need to delve deeper into the intricate signaling pathways and molecular interactions that are modulated by these compounds.

One of the primary goals will be the definitive identification and validation of biological targets . While some imidazolidinone derivatives are known to inhibit specific enzymes, such as HIV protease or phosphodiesterases, the targets for many other bioactive analogues are yet to be fully characterized. researchgate.netnih.gov Modern chemical biology approaches, such as affinity chromatography, activity-based protein profiling, and thermal proteome profiling, can be powerful tools for target deconvolution. In silico methods, including reverse docking and pharmacophore-based target prediction, can also aid in identifying putative targets for novel scaffolds. nih.gov

Once a target is identified, elucidating the precise mechanism of action at the molecular level is crucial. This involves understanding how the imidazolidinone derivative binds to its target and how this binding event modulates the target's function. For instance, does the compound act as a competitive, non-competitive, or allosteric inhibitor? Does it disrupt protein-protein interactions or modulate the conformational dynamics of the target protein? Answering these questions will require a combination of biochemical, biophysical, and cellular assays.

Furthermore, it is important to understand the downstream cellular consequences of target engagement. This includes investigating the impact of the compound on relevant signaling pathways and cellular processes. For example, a study on a novel 4-imidazolidinone derivative with anticancer activity in colorectal cancer cells revealed that the compound induces the accumulation of reactive oxygen species (ROS), which in turn activates the JNK pathway and ultimately leads to apoptosis. nih.gov Such detailed mechanistic studies are essential for understanding the full pharmacological profile of a compound and for identifying potential biomarkers for patient stratification.

| Research Area | Techniques | Objective |

| Target Identification & Validation | Affinity chromatography, activity-based protein profiling, in silico prediction. nih.gov | To identify the specific cellular proteins that bioactive imidazolidinones interact with. |

| Mechanism of Action Elucidation | Enzyme kinetics, biophysical binding assays (e.g., SPR, ITC), structural biology. | To understand how the compound modulates the function of its target at a molecular level. |

| Cellular Pathway Analysis | Western blotting, reporter gene assays, transcriptomics, proteomics. nih.gov | To map the downstream cellular effects of target engagement and understand the compound's overall pharmacological effect. |

Exploration of New Therapeutic Applications for the Imidazolidinone Scaffold Beyond Current Research Focus

The versatility of the imidazolidinone scaffold suggests that its therapeutic potential may extend far beyond the currently explored areas of oncology and infectious diseases. Future research should actively seek to explore novel therapeutic applications for this privileged heterocyclic system.

One area of significant promise is neurodegenerative diseases . Chronic neuroinflammation is a common feature of conditions such as Alzheimer's and Parkinson's disease. mdpi.com The immunomodulatory properties of some imidazolidinone-related compounds make them interesting candidates for mitigating the neuroinflammatory processes that contribute to disease progression. mdpi.com Furthermore, imidazoline (B1206853) receptors, which are altered in the brains of patients with neurodegenerative diseases, represent a potential therapeutic target for imidazolidinone-based ligands. news-medical.net Studies have shown that specific ligands for these receptors can improve cognitive skills and biomarkers of neurodegeneration in preclinical models. news-medical.net The ability of certain compounds to inhibit protein aggregation, a hallmark of many neurodegenerative disorders, is another exciting avenue for investigation. mdpi.com

Antiviral research also remains a fertile ground for the imidazolidinone scaffold. nih.govdntb.gov.ua Imidazolidinone derivatives have been reported to possess activity against a range of viruses, including HIV, hepatitis C virus (HCV), and enteroviruses. nih.gov The mechanisms of action can be diverse, ranging from the inhibition of viral enzymes like HIV protease to interference with viral entry and uncoating by binding to capsid proteins. researchgate.netnih.gov The ongoing threat of emerging and drug-resistant viral infections underscores the need for continued efforts to develop novel antiviral agents, and the imidazolidinone scaffold represents a valuable starting point for such endeavors.

Finally, the potential of imidazolidinone derivatives in the treatment of metabolic disorders warrants further exploration. For example, thiazolidinedione derivatives, which share some structural similarities with imidazolidinones, have been investigated for their multi-modal antidiabetic activities, including the inhibition of enzymes like aldose reductase, which is implicated in diabetic complications. mdpi.com Investigating whether imidazolidinone analogues can modulate key targets in metabolic pathways could open up new therapeutic opportunities for conditions such as diabetes and obesity.

| Therapeutic Area | Rationale | Potential Molecular Targets |

| Neurodegenerative Diseases | Modulation of neuroinflammation, targeting imidazoline receptors, inhibition of protein aggregation. mdpi.comnews-medical.netmdpi.com | I2 imidazoline receptors, kinases involved in protein phosphorylation (e.g., GSK3β). news-medical.netmdpi.com |

| Antiviral Infections | Inhibition of viral enzymes, interference with viral entry and replication. researchgate.netnih.govdntb.gov.ua | HIV protease, HCV NS3 serine protease, viral capsid proteins (e.g., VP1). researchgate.netnih.gov |

| Metabolic Disorders | Modulation of key enzymes in metabolic pathways. mdpi.com | Aldose reductase, α-glucosidase. mdpi.com |

Q & A

Q. What are the optimal synthetic routes for 1-(4-Aminobenzoyl)imidazolidin-2-one, and how do reaction conditions influence yield and purity?

- Methodology : A two-step approach is recommended: (i) React 4-aminobenzoic acid derivatives with chloroethyl isocyanate to form a urea intermediate. (ii) Cyclize the intermediate using NaH in anhydrous DMF/THF (1:1 v/v) at 60°C for 6 hours . Purity can be enhanced via recrystallization from ethanol/water (3:1). Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane 1:1).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology : Use 1H/13C NMR (DMSO-d6, 400 MHz) to confirm the imidazolidinone ring and benzoyl substitution. IR spectroscopy (KBr pellet) identifies carbonyl stretches (1650–1750 cm⁻¹). Elemental analysis (C, H, N) validates stoichiometry. For structural confirmation, single-crystal X-ray diffraction (SHELX-2018) is recommended, with refinement parameters R1 < 0.05 .

Q. How can researchers evaluate the in vitro biological activity of this compound?

- Methodology : Use the MTT assay to test cytotoxicity against cancer cell lines (e.g., H2228 lung cancer cells). Prepare serial dilutions (1–100 µM) in DMSO/PBS. Incubate for 48 hours, measure absorbance at 570 nm, and calculate IC50 values . For antiparasitic activity, follow protocols for Schistosoma mansoni models .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its bioactivity?

- Methodology : Perform X-ray crystallography (Mo-Kα radiation, λ = 0.71073 Å) to determine bond angles and planarity. The E configuration and non-planarity (due to steric hindrance between the benzoyl group and imidazolidinone oxygen) may reduce binding affinity to targets like SARS-CoV-2 Mpro . Compare with DFT-optimized geometries using Gaussian 16 .

Q. What structure-activity relationships (SAR) exist between substituents on the benzoyl group and biological efficacy?

- Methodology : Synthesize analogs with electron-withdrawing (e.g., Cl) or donating (e.g., NH2) groups. Test against enzyme targets (e.g., ALK kinase or SARS-CoV-2 Mpro ). The 4-amino group enhances solubility but may reduce membrane permeability compared to lipophilic substituents like 4-chloro .

Q. How can computational methods predict binding interactions with therapeutic targets?

- Methodology : Use molecular docking (AutoDock Vina) to simulate binding to SARS-CoV-2 Mpro (PDB: 6LU7). Parameterize the compound with GAFF2 force fields. Validate with LC-HRMS (tR = 1.1 min, [M+H]+ = theoretical vs. observed mass error < 2 ppm) .

Q. How can researchers resolve contradictions in synthesis or bioactivity data across studies?

- Methodology : Compare reaction conditions (e.g., NaH vs. K2CO3 for cyclization ). For bioactivity discrepancies, standardize assay protocols (e.g., cell line origin, serum concentration). Use HPLC-PDA (C18 column, acetonitrile/water gradient) to verify compound integrity post-assay .

Q. What mechanisms underlie the compound’s pharmacological activity in disease models?

- Methodology : For antitumor effects, perform Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) in H2228 cells . For antiparasitic action, evaluate tegument disruption in Schistosoma mansoni via SEM imaging .

Q. What advanced analytical techniques characterize thermal stability and degradation pathways?

Q. How can collaborative crystallography efforts improve structural insights?

- Methodology : Deposit raw diffraction data in the Cambridge Structural Database (CSD). Use SHELXL for refinement (hydrogen atoms constrained via riding models, anisotropic displacement parameters for non-H atoms) . Collaborative platforms like RCSB PDB facilitate comparison with analogs (e.g., 5YH ligand ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products